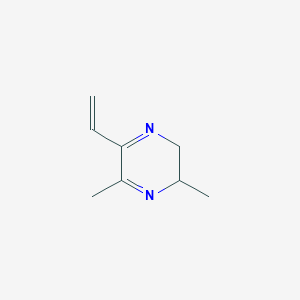
Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl-: is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring with specific substituents, including ethenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with ethenyl-containing reagents under catalytic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl and dimethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce dihydropyrazine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: It can serve as a scaffold for designing new pharmaceuticals with antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mécanisme D'action
The mechanism of action of Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
2,3-Dimethylpyrazine: Shares the pyrazine core but lacks the ethenyl group.
5-Ethyl-2,3-dimethylpyrazine: Similar structure with an ethyl group instead of ethenyl.
Uniqueness: Pyrazine, 5-ethenyl-2,3-dihydro-2,6-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
649563-98-4 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
5-ethenyl-2,6-dimethyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h4,6H,1,5H2,2-3H3 |
Clé InChI |
VNCIHMZBARPDQN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=C(C(=N1)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


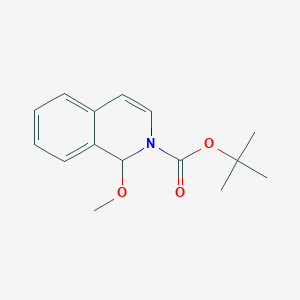
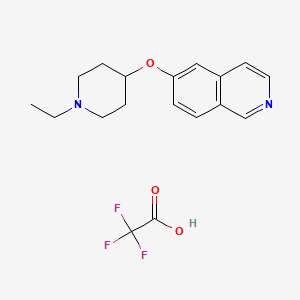
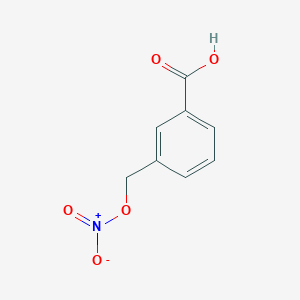
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
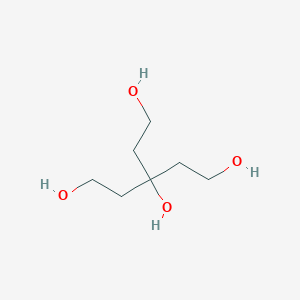
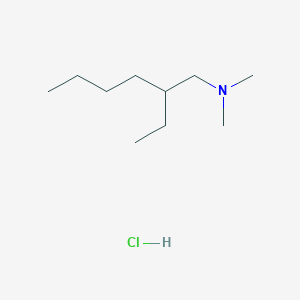
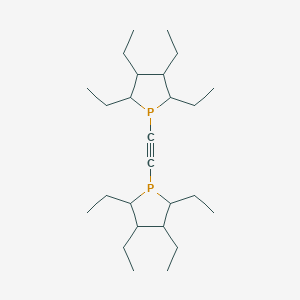
![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)
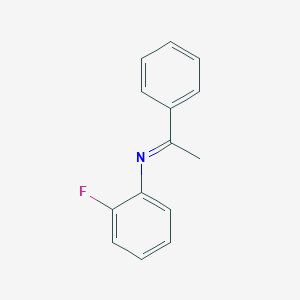
![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
